molecular formula C16H15ClN2O4S B6395359 2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid CAS No. 1262004-73-8

2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Cat. No.: B6395359
CAS No.: 1262004-73-8
M. Wt: 366.8 g/mol
InChI Key: MXKDMWVNIRVMGT-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Coupling with Nicotinic Acid: The final step involves coupling the sulfonylated pyrrolidine with a nicotinic acid derivative, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chloro group on the nicotinic acid moiety can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The nicotinic acid moiety may also play a role in binding to receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(4-(morpholin-1-ylsulfonyl)phenyl)nicotinic acid: Similar structure but with a morpholine ring instead of pyrrolidine.

    2-Chloro-5-(4-(piperidin-1-ylsulfonyl)phenyl)nicotinic acid: Contains a piperidine ring instead of pyrrolidine.

Uniqueness

2-Chloro-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-chloro-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c17-15-14(16(20)21)9-12(10-18-15)11-3-5-13(6-4-11)24(22,23)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKDMWVNIRVMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688483
Record name 2-Chloro-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-73-8
Record name 2-Chloro-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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